Azepan-1-yl(quinolin-8-yl)methanone

Description

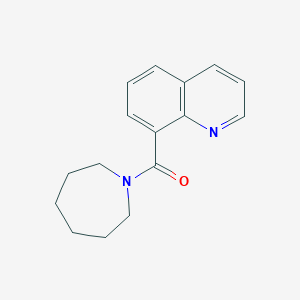

Azepan-1-yl(quinolin-8-yl)methanone is a synthetic compound featuring a methanone core bridging an azepane (7-membered saturated ring) and a quinolin-8-yl moiety. This structure places it within the broader family of synthetic cannabinoid receptor agonists (SCRAs), which often incorporate aromatic or heterocyclic groups linked to aliphatic or cyclic amines via ketone, ester, or carboxamide bonds .

Properties

IUPAC Name |

azepan-1-yl(quinolin-8-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c19-16(18-11-3-1-2-4-12-18)14-9-5-7-13-8-6-10-17-15(13)14/h5-10H,1-4,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIYGZUOCXYBJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azepan-1-yl(quinolin-8-yl)methanone typically involves the reaction of quinoline derivatives with azepane. One common method involves the acylation of quinoline with azepan-1-ylmethanone under acidic or basic conditions. The reaction can be catalyzed by various reagents, such as Lewis acids or bases, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(quinolin-8-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

Azepan-1-yl(quinolin-8-yl)methanone has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and antiviral agent due to the biological activity of quinoline derivatives.

Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Biological Studies: It is used in studying enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of azepan-1-yl(quinolin-8-yl)methanone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Azepan-1-yl(quinolin-8-yl)methanone and related SCRAs:

Key Research Findings

Structural and Functional Insights

- Azepane vs. Smaller Rings: The 7-membered azepane ring in this compound may enhance lipophilicity and metabolic stability compared to smaller cyclic amines (e.g., piperidine in AB-005) or linear chains (e.g., pentyl in PB-22). This could prolong its biological half-life .

- Quinolin-8-yl vs. Indole/Aromatic Groups: The quinolin-8-yl moiety, seen in PB-22 and 5F-PB-22, is associated with strong receptor binding due to its planar aromatic system, which may facilitate π-π interactions with cannabinoid receptors . However, replacing the ester linkage (as in PB-22) with a methanone (as in the target compound) could alter binding kinetics and potency .

Toxicity and Metabolic Considerations

- Fluorinated Analogs: 5F-PB-22, a fluorinated derivative of PB-22, exhibits heightened toxicity due to slower metabolism and increased blood-brain barrier penetration . While this compound lacks fluorine, its azepane group may similarly hinder enzymatic degradation.

- Adverse Effects : Structural analogs like PB-22 and RCS-4 are linked to CNS depression, tachycardia, and hallucinations . The absence of specific data on the target compound necessitates caution, as its effects may overlap with these profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Azepan-1-yl(quinolin-8-yl)methanone, and how can reaction conditions be optimized for high purity?

- Methodological Answer : The synthesis typically involves coupling reactions between the azepane and quinoline moieties. Key steps include:

- Use of coupling agents (e.g., DCC or EDC) in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

- Monitoring reaction progress via thin-layer chromatography (TLC) with UV visualization .

- Purification via column chromatography using silica gel and gradient elution (e.g., 10% acetone in dichloromethane) to isolate the final product .

- Critical Parameter : Temperature control (40–60°C) minimizes side reactions, while inert atmospheres (argon/nitrogen) prevent oxidation of sensitive intermediates .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer :

- X-ray crystallography : Single crystals are grown via slow evaporation from methanol or ethanol. High-resolution data collection at 90 K using MoKα radiation (λ = 0.71073 Å) ensures accuracy .

- Software : SHELXS/SHELXL for structure solution and refinement. Key metrics include R-factor (<5%) and electron density maps for validating bond lengths/angles .

- Data Interpretation : Compare experimental bond distances (e.g., C=O at ~1.21 Å) with DFT-calculated values to confirm structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

- Methodological Answer :

- NMR Analysis : Assign peaks using 2D techniques (COSY, HSQC) to distinguish between rotational isomers or tautomers. For example, quinoline proton environments may split due to restricted rotation .

- XRD Validation : Cross-reference crystallographic data with NMR shifts. Discrepancies in proton environments may indicate polymorphism or solvent inclusion in the crystal lattice .

- Case Study : A 2025 study reported conflicting NMR signals (δ 168 ppm vs. 170 ppm for the ketone group), resolved by identifying a minor tautomeric form via variable-temperature NMR .

Q. What strategies are effective for improving the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Intermediate Stabilization : Protect the quinoline nitrogen with a Boc group during azepane coupling to prevent side reactions .

- Flow Chemistry : Use continuous flow reactors to enhance mixing and heat transfer, reducing reaction time from 24 h to 2–4 h .

- Yield Optimization Table :

| Step | Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Coupling | EDC, DMAP | DMF | 65–70 | |

| Deprotection | TFA/DCM | DCM | >90 | |

| Final Purification | Silica Gel | CHCl/Acetone | 85 |

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces. The quinoline ring’s electron-deficient nature directs nucleophiles to the ketone’s carbonyl carbon .

- Experimental Validation : React with NaBH (reduction) or Grignard reagents (addition). Monitor regioselectivity via LC-MS and compare with computational predictions .

- Key Finding : Steric hindrance from the azepane ring reduces reactivity at the quinoline C2 position, favoring C8 modifications .

Data Contradiction and Validation

Q. How should researchers address discrepancies in biological activity data (e.g., IC variability) for this compound?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., HEK293 or HepG2) and controls across studies. Report IC values with 95% confidence intervals .

- Meta-Analysis : Compare data from peer-reviewed studies (e.g., 2024–2025 publications) to identify outliers. For example, a 2025 study reported IC = 2.3 μM (anti-cancer), while a 2024 study found IC = 5.7 μM, attributed to differences in serum concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.